rac-(7R,8S)-7-amino-5-oxaspiro[3.4]octan-8-ol hydrochloride, trans
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Overview
Description
rac-(7R,8S)-7-amino-5-oxaspiro[3.4]octan-8-ol hydrochloride, trans: is a synthetic organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and hydroxyl functional groups within its structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(7R,8S)-7-amino-5-oxaspiro[3.4]octan-8-ol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with a cyclic ketone under acidic conditions to form the spirocyclic ether.
Introduction of Amino Group: The amino group can be introduced via a nucleophilic substitution reaction. This often involves the use of an amine source, such as ammonia or an amine derivative, under basic conditions.
Hydroxyl Group Functionalization: The hydroxyl group can be introduced through a hydroxylation reaction, typically using an oxidizing agent like hydrogen peroxide or a peracid.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of rac-(7R,8S)-7-amino-5-oxaspiro[3.4]octan-8-ol hydrochloride may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in rac-(7R,8S)-7-amino-5-oxaspiro[3.4]octan-8-ol hydrochloride can undergo oxidation to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine, or the hydroxyl group can be reduced to form an alkane.
Substitution: Both the amino and hydroxyl groups can participate in substitution reactions, such as nucleophilic substitution, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, rac-(7R,8S)-7-amino-5-oxaspiro[3.4]octan-8-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential bioactivity. The presence of both amino and hydroxyl groups suggests it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, rac-(7R,8S)-7-amino-5-oxaspiro[3.4]octan-8-ol hydrochloride is explored for its potential therapeutic applications. Its structural features may allow it to act as a ligand for various receptors or enzymes, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the modification of polymers and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of rac-(7R,8S)-7-amino-5-oxaspiro[3.4]octan-8-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- rac-(7R,8S)-8-methoxy-5-oxaspiro[3.4]octan-7-amine hydrochloride
- rac-(7R,8S)-8-hydroxy-5-oxaspiro[3.4]octan-7-amine hydrochloride
Uniqueness
rac-(7R,8S)-7-amino-5-oxaspiro[3.4]octan-8-ol hydrochloride is unique due to the presence of both amino and hydroxyl groups in a spirocyclic framework. This dual functionality allows for diverse chemical reactivity and potential biological activity, distinguishing it from similar compounds that may lack one of these functional groups.
Properties
CAS No. |
2752066-45-6 |
---|---|
Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
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